molecular formula C15H27NO4 B14767814 tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate

tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate

Cat. No.: B14767814
M. Wt: 285.38 g/mol
InChI Key: RLPWXNZZGJZPCW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethyl oxalate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-piperidine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-piperidine-1-carboxylate lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C15H27NO4/c1-6-19-12(17)10-15(5)8-7-9-16(11-15)13(18)20-14(2,3)4/h6-11H2,1-5H3

InChI Key

RLPWXNZZGJZPCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCCN(C1)C(=O)OC(C)(C)C)C

Origin of Product

United States

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